molecular formula C15H12ClNaO3 B2870603 Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate CAS No. 1147193-94-9

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate

Cat. No.: B2870603
CAS No.: 1147193-94-9
M. Wt: 298.7
InChI Key: HLAPAYCOINBGBK-UHFFFAOYSA-M
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Description

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate is a chemical compound with the molecular formula C15H12ClNaO3 and a molecular weight of 298.7 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate typically involves the reaction of 4-((2-chloro-5-methylphenoxy)methyl)benzoic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

4-((2-chloro-5-methylphenoxy)methyl)benzoic acid+NaOHSodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate+H2O\text{4-((2-chloro-5-methylphenoxy)methyl)benzoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-((2-chloro-5-methylphenoxy)methyl)benzoic acid+NaOH→Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using bulk manufacturing processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate: The compound itself.

    Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoic acid: The precursor to the sodium salt.

    This compound derivatives: Various derivatives with different functional groups.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Biological Activity

Sodium 4-((2-chloro-5-methylphenoxy)methyl)benzoate, a benzoate derivative, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and associated case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H12ClO3\text{C}_{13}\text{H}_{12}\text{ClO}_3

This structure includes a phenoxy group that is crucial for its biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action primarily involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular processes.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and cellular proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sodium benzoate derivatives. For example, this compound has shown effectiveness against various bacterial strains. Its activity is believed to stem from its ability to disrupt bacterial cell wall synthesis, similar to other benzoate derivatives.

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity and Genotoxicity

While sodium benzoate is commonly used as a preservative and therapeutic agent, it has been associated with cytotoxic effects at higher concentrations. Research indicates that it can induce DNA damage in human lymphocytes:

  • Genotoxic Effects : Studies have shown that sodium benzoate can lead to micronucleus formation and chromosome breakage in vitro.
  • Oxidative Stress : The compound has been implicated in generating oxidative stress, which can result in cellular damage and inflammation.

Case Studies

  • Neuroprotective Effects : A study investigated the effects of sodium benzoate on neurodegenerative models. Results indicated that it could reduce neuronal apoptosis through modulation of oxidative stress pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
  • Chronic Inflammatory Conditions : In animal models of chronic inflammation, this compound demonstrated an ability to reduce inflammatory markers such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases.
  • Toxicological Assessments : Long-term exposure studies have highlighted the compound's safety profile at low doses (70 mg/kg), while higher doses (200 mg/kg and above) resulted in significant liver and kidney damage, emphasizing the need for careful dosage regulation.

Properties

IUPAC Name

sodium;4-[(2-chloro-5-methylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3.Na/c1-10-2-7-13(16)14(8-10)19-9-11-3-5-12(6-4-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAPAYCOINBGBK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC=C(C=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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